![molecular formula C17H30Cl2N2O4 B5338588 3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5338588.png)
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a trimethoxyphenyl group, and a propan-1-amine backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine typically involves a multi-step process. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with morpholine and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The resulting intermediate is then subjected to further reactions to introduce the propan-1-amine group, followed by conversion to the dihydrochloride salt using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Aplicaciones Científicas De Investigación
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- 4-(2-Morpholin-4-ylethyl)-1,3,5-triazine derivatives
- Indole derivatives with morpholine groups
Uniqueness
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine stands out due to its unique combination of a morpholine ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its solubility in water as a dihydrochloride salt further enhances its applicability in various research fields .
Propiedades
IUPAC Name |
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-20-15-6-5-14(16(21-2)17(15)22-3)13-18-7-4-8-19-9-11-23-12-10-19;;/h5-6,18H,4,7-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJDUQCNGOLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCCN2CCOCC2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
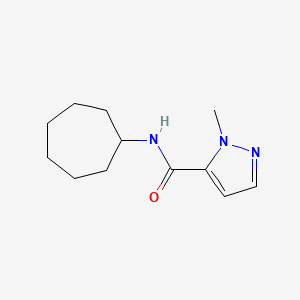
![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)
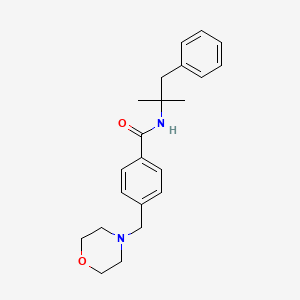

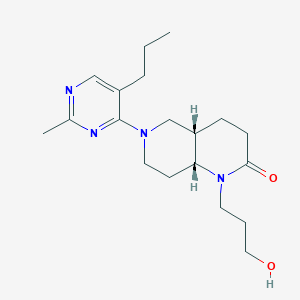
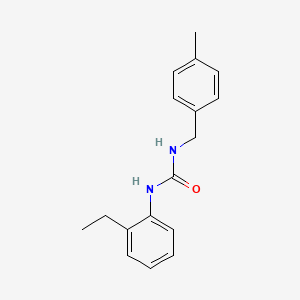
![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)
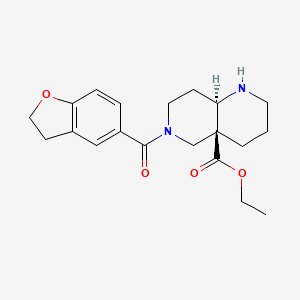
![2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5338574.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
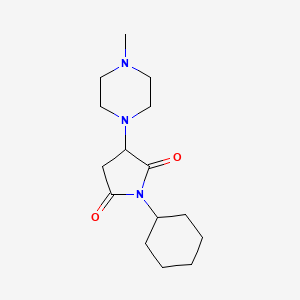
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
